4-Bromobenzoyl cyanide

CAS No.: 6048-21-1

Cat. No.: VC2016071

Molecular Formula: C8H4BrNO

Molecular Weight: 210.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6048-21-1 |

|---|---|

| Molecular Formula | C8H4BrNO |

| Molecular Weight | 210.03 g/mol |

| IUPAC Name | 4-bromobenzoyl cyanide |

| Standard InChI | InChI=1S/C8H4BrNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H |

| Standard InChI Key | IHDSSYQEYNYRBH-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=O)C#N)Br |

| Canonical SMILES | C1=CC(=CC=C1C(=O)C#N)Br |

Introduction

Chemical Identity and Physical Properties

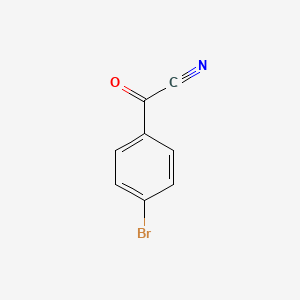

4-Bromobenzoyl cyanide (CAS No. 6048-21-1) is an organic compound with the molecular formula C8H4BrNO and a molecular weight of 210.03 g/mol . It is structurally characterized as a benzoyl cyanide derivative with a bromine atom substituted at the para position of the benzene ring . The compound can be visualized as having a planar aromatic ring connected to both a carbonyl group and a nitrile group, with the bromine atom positioned opposite to these functional groups.

Basic Physical Properties

The physical properties of 4-Bromobenzoyl cyanide are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C8H4BrNO |

| Molecular Weight | 210.03 g/mol |

| CAS Number | 6048-21-1 |

| IUPAC Name | 4-bromobenzoyl cyanide |

| InChI | InChI=1S/C8H4BrNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4H |

| SMILES | C1=CC(=CC=C1C(=O)C#N)Br |

| Appearance | Crystalline solid |

This compound belongs to the class of aryl ketones containing a cyano group, with the bromine substitution imparting specific chemical properties that distinguish it from other benzoyl cyanide derivatives .

Synthesis and Preparation Methods

The synthesis of 4-Bromobenzoyl cyanide can be achieved through several synthetic routes, with the choice of method typically dependent on the available starting materials and desired scale of production.

Laboratory Synthesis

One common method for synthesizing 4-Bromobenzoyl cyanide involves the reaction of 4-bromobenzyl chloride with sodium cyanide in ethanol, leading to the formation of an intermediate that can be further oxidized to yield the target compound. The reaction proceeds through nucleophilic substitution followed by oxidation of the methylene group.

Alternative synthetic approaches may include:

-

Direct cyanation of 4-bromobenzoyl chloride

-

Oxidation of 4-bromophenylacetonitrile derivatives

-

Halogenation of benzoyl cyanide at the para position

Industrial Production

In industrial settings, the production of 4-Bromobenzoyl cyanide typically employs similar reagents and conditions to those used in laboratory synthesis but at larger scales. The process commonly includes multiple purification steps such as extraction and recrystallization to obtain the compound in high purity for commercial applications.

Chemical Reactivity and Reactions

4-Bromobenzoyl cyanide displays a rich chemistry due to the presence of multiple reactive functional groups: the aromatic ring, the carbonyl group, the nitrile group, and the bromine substituent.

Types of Reactions

The compound participates in various chemical transformations, including:

Substitution Reactions

Applications in Scientific Research

4-Bromobenzoyl cyanide has found various applications in scientific research and chemical synthesis due to its unique structural features and reactivity profile.

Organic Synthesis Applications

In organic synthesis, this compound serves as an important reagent for introducing bromobenzoyl moieties into various chemical structures. Its utility is highlighted in several synthetic pathways:

-

It functions as a building block for the synthesis of complex organic molecules

-

The compound is used as a cyanating agent in certain transformations

-

It serves as a key intermediate in the synthesis of heterocyclic compounds with potential biological activities

Pharmaceutical Applications

In pharmaceutical research, 4-Bromobenzoyl cyanide has been utilized as an intermediate in drug development:

-

It serves as a precursor in the synthesis of pharmaceutically active compounds

-

The compound can be used to introduce specific functional groups into drug candidates

-

Its derivatives have been investigated for various biological activities

Analytical Detection and Quantification

The detection and quantification of 4-Bromobenzoyl cyanide are important for quality control in synthetic processes and for regulatory compliance.

Chromatographic Methods

Gas chromatography (GC) techniques have been developed for the detection and quantification of related compounds in pharmaceutical products . These methods can be adapted for 4-Bromobenzoyl cyanide analysis with appropriate modifications.

The study by Lokhande et al. demonstrated the development of a Gas Chromatography Head Space (GCHS) method for the quantification of genotoxic impurities in pharmaceutical preparations, including methodologies that could be relevant to 4-Bromobenzoyl cyanide analysis .

Spectroscopic Techniques

Various spectroscopic techniques can be employed for the characterization of 4-Bromobenzoyl cyanide:

-

Infrared (IR) spectroscopy can identify characteristic absorption bands for the nitrile and carbonyl groups

-

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information

-

Mass spectrometry can confirm the molecular weight and fragmentation pattern

Comparative Analysis with Related Compounds

| Property | 4-Bromobenzoyl cyanide | 4-Bromobenzyl cyanide |

|---|---|---|

| Molecular Formula | C8H4BrNO | C8H6BrN |

| Molecular Weight | 210.03 g/mol | 196.044 g/mol |

| Structure | Contains a carbonyl group between the benzene ring and the cyano group | Direct attachment of methylene and cyano groups to the benzene ring |

| CAS Number | 6048-21-1 | 16532-79-9 |

| Reactivity | Higher electrophilicity due to the carbonyl group | Different reactivity profile based on benzyl position |

The addition of the carbonyl group in 4-Bromobenzoyl cyanide significantly changes its chemical properties and reactivity compared to 4-Bromobenzyl cyanide .

Relation to Benzoyl Cyanide

Current Research and Future Perspectives

Current research involving 4-Bromobenzoyl cyanide focuses primarily on its synthetic utility and potential applications in medicinal chemistry. Future research directions may include:

-

Development of new synthetic methodologies utilizing 4-Bromobenzoyl cyanide as a key intermediate

-

Investigation of its derivatives for biological activities

-

Exploration of more environmentally friendly synthesis routes

-

Studies on its potential applications in materials science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume